molecular formula C9H10N2OS B1422495 4-(Methoxymethyl)-1,3-benzothiazol-2-amine CAS No. 1247342-03-5

4-(Methoxymethyl)-1,3-benzothiazol-2-amine

Cat. No. B1422495
M. Wt: 194.26 g/mol
InChI Key: JKVJADAMNCFLFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other compounds, and stability .

Scientific Research Applications

Antitumor Properties and Prodrug Development

4-(Methoxymethyl)-1,3-benzothiazol-2-amine and its derivatives have been extensively studied for their antitumor properties. A significant focus has been on developing prodrugs to enhance solubility and bioavailability. For instance, amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles have been synthesized, showing significant in vitro and in vivo antitumor activity with manageable toxic side effects. These prodrugs rapidly revert to their parent amine, exhibiting cytotoxic activity against various carcinoma cell lines, making them suitable for clinical evaluation (Bradshaw et al., 2002).

Synthesis and Biological Activity

The synthesis and biological activities of benzothiazole derivatives are another area of research. For example, 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles have been synthesized and evaluated for antibacterial, antifungal, and anti-inflammatory activities (Chaitanya et al., 2010). Similarly, novel styrenic Schiff base derivatives of benzothiazole have been synthesized, offering insights into their potential applications in medicinal chemistry (Benachenhou et al., 2012).

Antimicrobial and Corrosion Inhibition Studies

Benzothiazole derivatives, including those related to 4-(Methoxymethyl)-1,3-benzothiazol-2-amine, have been studied for their antimicrobial properties and corrosion inhibition potential. For instance, some derivatives have shown excellent bioactivities comparable to typical medications and high inhibition efficiency against mild steel corrosion, suggesting their potential use in materials science and pharmacology (Nayak & Bhat, 2023).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves a discussion of potential future research directions. It could include potential applications, further experiments to elucidate unknown properties or behaviors, or the synthesis of related compounds .

properties

IUPAC Name

4-(methoxymethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-12-5-6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,5H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVJADAMNCFLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-1,3-benzothiazol-2-amine

CAS RN

1247342-03-5
Record name 4-(methoxymethyl)-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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